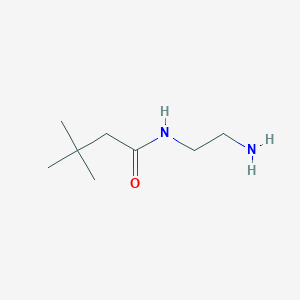
5,8-Difluoro-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
5,8-Difluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 205.63 . It is also known as 5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 5,8-Difluoro-1,2,3,4-tetrahydroquinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline can be represented by the Inchi Code: 1S/C9H9F2N.ClH/c10-7-3-4-8 (11)9-6 (7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Tetrahydroquinoline, the core structure in 5,8-Difluoro-1,2,3,4-tetrahydroquinoline, is commonly used in medicinal chemistry. It serves as a fundamental building block for creating various therapeutic agents. For instance, substituted derivatives of tetrahydroquinoline are prevalent in the development of drugs. Some notable bioactive tetrahydroquinolines include Oxamniquine, Dynemycin, Viratmycin, and Nicainoprol. These compounds showcase the versatility of tetrahydroquinoline derivatives in creating effective pharmacological agents.
Biological Applications
Research has indicated that tetrahydroquinoline and its derivatives have a broad spectrum of biological applications. A study expanded the tetrahydroquinoline pharmacophore to yield 34 compounds. These compounds were then subjected to biological screening, leading to the identification of tetrahydroquinoline as neurotropic agents, a new application not previously reported. This discovery highlights the compound's potential in neuropharmacology and as a target for developing new neurological treatment options.
Synthesis and Use in Research
Tetrahydroquinolines are typically synthesized by the hydrogenation of quinolines, and this process can be reversed, making it a focus of research in areas such as hydrogen-donor solvents in coal liquification. The use of homogeneous catalysts has allowed for asymmetric hydrogenation, which is crucial in creating optically active tetrahydroquinolines. This aspect of tetrahydroquinoline chemistry is essential for research in organic synthesis and the development of new medicinal compounds.
Safety and Hazards
Propiedades
IUPAC Name |
5,8-difluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYXYSCUBSCQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Difluoro-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



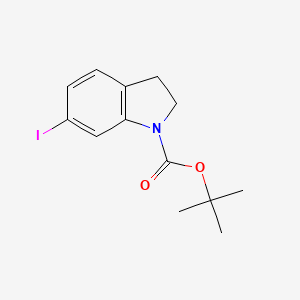
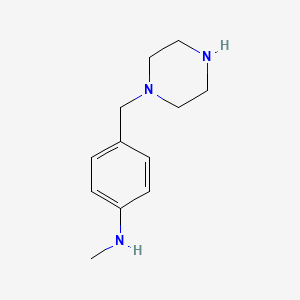
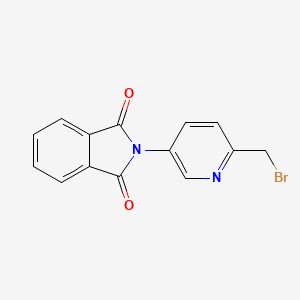
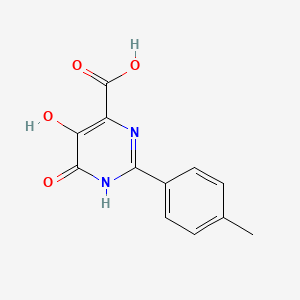
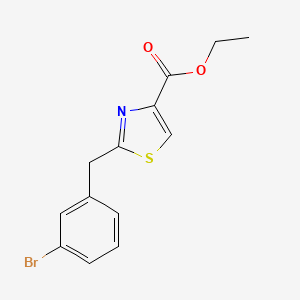
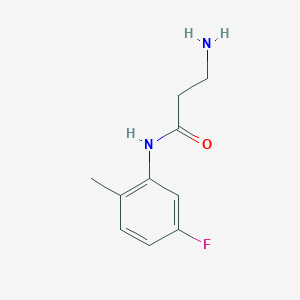
![1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine](/img/structure/B3316660.png)
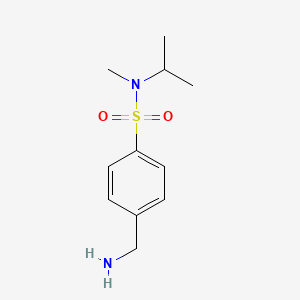
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide](/img/structure/B3316665.png)
![N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide](/img/structure/B3316678.png)
![N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide](/img/structure/B3316684.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)
![{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B3316695.png)
